tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
Overview
Description
Tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate: is a chemical compound belonging to the class of pyridopyrimidines
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions are common, where different substituents can replace hydrogen atoms or other groups on the pyridopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives and alkylated compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has shown potential as a bioactive molecule in drug discovery, with applications in targeting specific biological pathways. Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases. Industry: Its derivatives are used in the production of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways. The pathways involved can vary depending on the biological context and the specific derivatives of the compound.
Comparison with Similar Compounds
Tert-butyl 2-amino-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
7,8-Dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Uniqueness: Tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate stands out due to its specific structural features and potential applications. Its unique chemical properties make it a valuable compound in various scientific and industrial contexts.
Biological Activity
tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₇N₃O₂
- Molecular Weight : 235.28 g/mol
- CAS Number : 1174007-44-3
The structure includes a pyrido-pyrimidine framework which is significant for its biological interactions. The presence of the tert-butyl group enhances lipophilicity, potentially influencing solubility and permeability in biological systems.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit promising antiviral properties. For instance, derivatives of pyrido-pyrimidines have shown efficacy against herpes simplex virus type-1 (HSV-1), with certain modifications leading to improved activity levels. While specific data on this compound remains limited, the structural similarity suggests potential antiviral applications .
Anticancer Potential
Compounds in the pyrido-pyrimidine class have been investigated for their anticancer properties. For example, related compounds have demonstrated inhibition of cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell cycle regulation and apoptosis. The unique nitrogen-rich structure of this compound may contribute to similar effects .
Enzyme Inhibition
Preliminary investigations into the enzyme inhibition capabilities of pyrido-pyrimidines reveal potential as inhibitors of kinases involved in inflammatory responses. For instance, pyrazolyl-ureas have shown IC50 values in the nanomolar range against p38 MAPK, suggesting that similar derivatives could inhibit relevant pathways in inflammation and cancer .
The biological mechanisms underlying the activity of this compound are likely multifaceted:
- Interaction with DNA/RNA : Nitrogen-containing heterocycles often exhibit intercalative properties which can interfere with nucleic acid synthesis.
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit key kinases involved in signaling pathways critical for cell survival and proliferation.
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally related compounds is essential:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
tert-Butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate | C₁₂H₁₆N₃O₂Cl | Chlorine at position 2 | Potential anticancer activity |
2-Chloro-7-methylpyrido[3,2-d]pyrimidin-5(6H)-carboxylic acid | C₉H₈ClN₃O₂ | Methyl group substitution | Antibacterial properties |
5-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidin-6(5H)-one | C₁₂H₈ClF₃N₄O | Trifluoromethyl group | Antiviral activity |
This table highlights the diversity within this chemical class and underscores the importance of specific substituents on biological activity.
Case Studies
- Antiviral Efficacy : A study on pyrido-pyrimidines demonstrated that structural modifications significantly enhance antiviral activity against HSV-1. The findings suggest that further exploration into tert-butyl derivatives could yield similarly effective agents .
- Cancer Cell Proliferation : Research has shown that certain pyrido-pyrimidines can inhibit tumor growth in vitro by inducing apoptosis in cancer cells. This highlights a promising avenue for drug development targeting cancer therapies .
Properties
IUPAC Name |
tert-butyl 7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-6-4-5-9-10(15)7-13-8-14-9/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDDJAYYNLGCBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=NC=NC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675421 | |
Record name | tert-Butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174007-44-3 | |
Record name | tert-Butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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